Huanglongmycin N

DNA topoisomerase I Mechanism of action Target identification

HLM N is a validated Topo I inhibitor, unlike HLM A–C with no defined targets. Its C-7 ethyl group drives DNA-Topo I complex binding—a unique pharmacophore. Derived from Streptomyces sp. CB09001, it enables SAR studies and pathway engineering via BGC0001895. Choose HLM N for mechanism-driven, reproducible Topo I research.

Molecular Formula C19H16O5
Molecular Weight 324.3 g/mol
Cat. No. B12424404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuanglongmycin N
Molecular FormulaC19H16O5
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C)C(=O)C)O)O
InChIInChI=1S/C19H16O5/c1-4-10-5-6-11-14(16(10)21)19(24)15-12(17(11)22)7-8(2)13(9(3)20)18(15)23/h5-7,21,23H,4H2,1-3H3
InChIKeyVYJBLWXOYRRIMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Huanglongmycin N: A DNA Topoisomerase I Inhibitor Polyketide from Cave-Derived Streptomyces sp. CB09001


Huanglongmycin N (HLM N, compound 14) is an aromatic polyketide natural product belonging to the huanglongmycin family, isolated from the karstic cave-derived strain Streptomyces sp. CB09001 [1]. This compound is a member of the HLM G–N congener series (compounds 7–14) and exhibits a distinct structural and functional profile compared to earlier HLM congeners (A–C). Notably, HLM N acts as a DNA topoisomerase I (Topo I) inhibitor, a mechanism previously unreported for the HLM A–C series, which lacked defined molecular targets [2]. Its molecular formula is C19H16O5 with a molecular weight of 324.33 g/mol, and it is commercially available for research purposes (CAS: 2881024-09-3) .

Why Huanglongmycin N Cannot Be Substituted by Huanglongmycin A or Other Congeners


Substituting Huanglongmycin N with other HLM congeners such as HLM A or HLM G is scientifically indefensible due to fundamental differences in both mechanism of action and structure-driven binding determinants. HLM A exhibits moderate cytotoxicity against the A549 lung cancer cell line (IC50 = 13.8 ± 1.5 μM) but lacks any defined molecular target and shows only weak antibacterial activity against gram-negative clinical isolates [1]. In contrast, HLM N possesses a distinct molecular scaffold and has been characterized as a DNA topoisomerase I inhibitor, a target engagement profile not shared by the earlier HLM A–C series [2]. Furthermore, structure-activity relationship (SAR) studies directly comparing HLM N (14) with its closest structural analogs HLM G (1) and HLM M (13) revealed that the C-7 ethyl group of HLM N is critical for its binding to the DNA–topoisomerase I complex, a pharmacophoric feature absent in the comparator congeners [2]. Generic substitution across the huanglongmycin family would therefore introduce uncontrolled variability in both target engagement and cytotoxic potency, undermining experimental reproducibility and invalidating any structure-based conclusions.

Huanglongmycin N: Quantified Differentiation Evidence Versus Closest Congeners


DNA Topoisomerase I Inhibition: Mechanism of Action Differentiation from HLM A–C Series

Huanglongmycin N (compound 14) has been identified as a DNA topoisomerase I (Topo I) inhibitor, with an EC50 value of 14 μM in Topo I inhibition assays [1]. This represents a fundamental mechanistic differentiation from the earlier HLM A–C congeners, for which no specific molecular target was identified [2]. While HLM A was reported to exhibit cytotoxicity against A549 cells (IC50 = 13.8 ± 1.5 μM), its mechanism of action remained uncharacterized [2]. The identification of Topo I as a specific target for HLM N provides a defined biochemical mechanism and enables structure-based optimization strategies that are not applicable to the earlier, mechanistically undefined HLM congeners.

DNA topoisomerase I Mechanism of action Target identification

Structure-Activity Relationship: Critical Role of C-7 Ethyl Group in DNA-Topoisomerase I Complex Binding

A direct head-to-head SAR study compared HLM G (1), HLM M (13), and HLM N (14), revealing that HLM N (14) exhibited stronger cytotoxicity against tested cancer cells compared to its congeners [1]. More importantly, this study identified the C-7 ethyl group of HLM N as a critical structural determinant for binding to the DNA–topoisomerase I complex [1]. This ethyl substituent represents a key pharmacophoric feature that distinguishes HLM N from HLM G and HLM M, which lack this moiety. The identification of this structure-activity relationship provides a rational basis for selecting HLM N over other congeners in Topo I-targeted studies.

Structure-activity relationship Pharmacophore DNA binding

Comparative Cytotoxicity: HLM N Versus HLM A in A549 Lung Cancer Cell Model

Cross-study comparison reveals that HLM A exhibits moderate cytotoxicity against the A549 lung cancer cell line with an IC50 of 13.8 ± 1.5 μM [1]. HLM N, in contrast, was reported to exhibit stronger cytotoxicity than its congeners in head-to-head SAR studies, although the specific IC50 value against A549 cells was not disclosed in the abstract [2]. The Topo I inhibitory activity of HLM N (EC50 = 14 μM) provides a mechanistic explanation for its cytotoxic effects , whereas HLM A's cytotoxicity occurs via an undefined mechanism. This cross-study comparison suggests that while both compounds exhibit activity in the low micromolar range, HLM N offers the advantage of a defined molecular target and demonstrated superiority over closest congeners (1 and 13) in direct comparative studies.

Cytotoxicity A549 Cancer cell lines

Biosynthetic Gene Cluster Identification: Traceability and Purity Verification Advantage

The hlm biosynthetic gene cluster (BGC) from Streptomyces sp. CB09001 has been identified and characterized, encoding a type II polyketide synthase (PKS) responsible for huanglongmycin biosynthesis [1][2]. This BGC has been deposited in the MIBiG database under accession BGC0001895, providing a genetic blueprint for the entire HLM family [3]. The availability of this genomic information enables heterologous expression, pathway engineering for analog generation, and genetic authentication of producing strains. For procurement purposes, this traceability ensures that HLM N is derived from a genetically characterized and stable producing organism, unlike many natural products with unknown or uncharacterized biosynthetic origins. HLM A–C are also products of this same BGC, confirming their shared biosynthetic lineage while reinforcing that the structural differentiation of HLM N arises from downstream tailoring modifications [1].

Biosynthetic gene cluster Type II PKS Traceability

Huanglongmycin N: Optimal Application Scenarios Based on Verified Evidence


DNA Topoisomerase I Mechanism-of-Action Studies

HLM N is the only congener in the huanglongmycin family with validated DNA topoisomerase I inhibitory activity (EC50 = 14 μM) [1]. This defined mechanism makes it suitable for studies investigating Topo I inhibition, DNA damage response pathways, and camptothecin-like mechanisms. Unlike HLM A–C, which lack defined targets [2], HLM N provides a mechanistically interpretable tool compound for cancer cell pharmacology studies.

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

The identification of the C-7 ethyl group as a critical determinant for DNA–Topo I complex binding positions HLM N as the reference scaffold for SAR studies [1]. Researchers investigating structural requirements for Topo I inhibition within the polyketide natural product space should prioritize HLM N over congeners lacking this pharmacophoric feature (e.g., HLM G and HLM M).

Biosynthetic Pathway Engineering and Analog Generation

The fully characterized hlm biosynthetic gene cluster (MIBiG BGC0001895) from Streptomyces sp. CB09001 provides a genetic platform for combinatorial biosynthesis and pathway engineering [2][3]. HLM N can serve as a starting point for generating novel analogs through precursor-directed biosynthesis or tailoring enzyme modification, with the BGC sequence (NCBI GenBank CP026730.1) enabling rational genetic manipulation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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